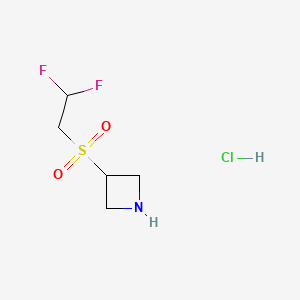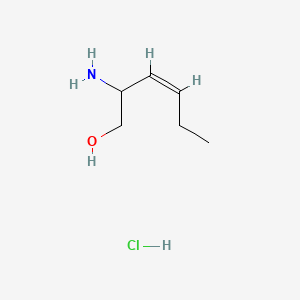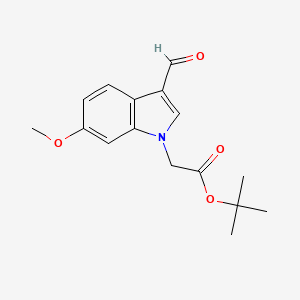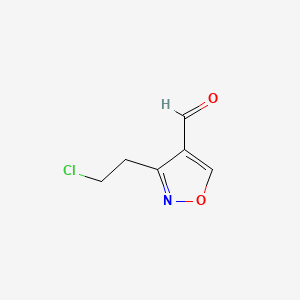
2,6-Difluoro-3-iodopyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3-iodopyridin-4-amine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents can significantly alter the electronic characteristics of the molecule, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodopyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are scalable and can produce significant yields of the desired fluorinated products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3-iodopyridin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-3-iodopyridin-4-amine involves its ability to act as both a nucleophile and an electrophile. The fluorine atoms withdraw electron density from the pyridine ring, making it less basic and more reactive towards nucleophiles . The iodine atom can participate in various substitution reactions, allowing the compound to form new carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,6-Difluoro-3-iodopyridin-4-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it more versatile in chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C5H3F2IN2 |
|---|---|
Peso molecular |
255.99 g/mol |
Nombre IUPAC |
2,6-difluoro-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
Clave InChI |
DULAEANJWOIQGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1F)F)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)

![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
